molecular formula C22H37NO5 B1248629 prostaglandin H2 1-ethanolamide

prostaglandin H2 1-ethanolamide

Cat. No. B1248629
M. Wt: 395.5 g/mol
InChI Key: GOUQZQORWGWEFM-WLOFLUCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin H2 1-ethanolamide is an N-acylethanolamine compound formed by a condensation of prostaglandin H2 and ethanolamine. It is a N-acylethanolamine and a prostaglandins H. It derives from a prostaglandin H2.

Scientific Research Applications

Biosynthesis and Pharmacology

Prostaglandin H2 1-ethanolamide (prostamide) research has revealed its unique biosynthesis and pharmacology, particularly in relation to ocular therapeutics. Bimatoprost, an analog of prostamide F2α, exhibits pharmacological actions similar to prostamide F2α, significantly impacting treatments for glaucoma and eyelash hypotrichosis by stimulating hair growth and potentially reducing fat deposition. Prostamide research has highlighted its distinct pathway involving cyclooxygenase 2 (COX-2) and its selective and potent effects, separate from traditional prostaglandin activities (Woodward et al., 2013).

Enzymatic Formation and Metabolism

The enzymatic formation of prostamide F2α from anandamide involves a two-step process, starting with the oxidation by COX-2 to form an endoperoxide intermediate, followed by reduction by prostaglandin F synthase. This process underscores the intricate metabolic pathways leading to the synthesis of prostamides and their physiological relevance, particularly in the context of ocular hypotension and the potential for broader therapeutic applications (Yang et al., 2005).

Novel Prostamide Receptors

Research has identified specific antagonists that block the activity of prostamides, distinct from traditional prostaglandin receptors, suggesting the existence of novel prostamide receptors. This discovery has important implications for understanding the unique pharmacological actions of prostamides and developing targeted therapeutics (Woodward et al., 2007).

Central Nervous System Applications

Prostamide/Prostaglandin F synthase, found in the central nervous system, suggests a potential functional role of prostamides in the brain and spinal cord. This enzyme's distribution and activity may contribute to understanding prostamides' effects on nociception and neurological processes, opening avenues for research into their therapeutic potential in neurological disorders (Moriuchi et al., 2008).

properties

Molecular Formula

C22H37NO5

Molecular Weight

395.5 g/mol

IUPAC Name

(Z)-N-(2-hydroxyethyl)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enamide

InChI

InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20-16-21(19)28-27-20)10-7-4-5-8-11-22(26)23-14-15-24/h4,7,12-13,17-21,24-25H,2-3,5-6,8-11,14-16H2,1H3,(H,23,26)/b7-4-,13-12+/t17-,18+,19+,20-,21+/m0/s1

InChI Key

GOUQZQORWGWEFM-WLOFLUCMSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCCO)OO2)O

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)NCCO)OO2)O

synonyms

prostamide H2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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